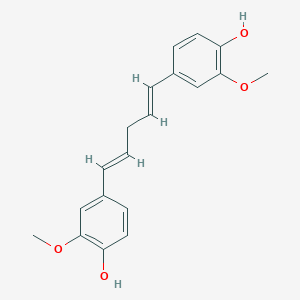

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Übersicht

Beschreibung

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a synthetic organic compound known for its structural similarity to curcumin, a natural product found in turmeric. This compound is part of the diarylpentanoid family and has been studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be synthesized through a Claisen-Condensation reaction. This process involves the reaction of vanillin derivatives with acetone in an acidic medium under ultrasonic irradiation conditions (40 kHz) . The reaction typically yields high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of ultrasonic irradiation and controlled reaction conditions ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Amino and thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antioxidant Properties

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits strong antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. This property is crucial for its potential therapeutic applications in oxidative stress-related conditions.

2. Anti-inflammatory Effects

The compound modulates multiple signaling pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play key roles in the inflammatory response. Research indicates that curcumin can reduce inflammation in various models of disease, including arthritis and inflammatory bowel disease .

3. Anticancer Activity

Numerous studies have documented the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective cytotoxic agent. For example, aminomethyl derivatives of this compound have demonstrated low CC50 values against various carcinoma cell lines while exhibiting higher CC50 values against non-malignant cells, indicating tumor selectivity .

Applications in Medicine

1. Cancer Therapy

Curcumin is being explored as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of conventional chemotherapeutic agents. Clinical trials are ongoing to evaluate its effectiveness in combination with drugs like paclitaxel and doxorubicin .

2. Cardiovascular Health

Research suggests that curcumin may improve cardiovascular health by reducing lipid peroxidation and improving endothelial function. Its anti-inflammatory properties contribute to lowering the risk of atherosclerosis and other cardiovascular diseases .

3. Neuroprotection

The neuroprotective effects of this compound are being studied for conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells against oxidative stress and inflammation.

Industrial Applications

1. Food Industry

Due to its antioxidant properties, curcumin is used as a natural preservative in food products. It helps extend shelf life by preventing oxidative deterioration .

2. Cosmetic Industry

The compound's anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and skin damage caused by environmental stressors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Benefits |

|---|---|---|

| Medicine | Cancer therapy | Induces apoptosis in cancer cells |

| Cardiovascular health | Reduces lipid peroxidation | |

| Neuroprotection | Protects neurons from oxidative stress | |

| Food Industry | Natural preservative | Prevents oxidative deterioration |

| Cosmetic Industry | Anti-aging products | Reduces inflammation and oxidative damage |

Case Studies

Case Study 1: Curcumin in Cancer Treatment

A clinical trial investigated the effects of curcumin combined with paclitaxel in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced side effects compared to paclitaxel alone .

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving patients with mild cognitive impairment, supplementation with curcumin showed significant improvements in cognitive function over six months compared to placebo .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by:

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its structural modifications compared to curcumin, which result in improved pharmacokinetic profiles, including increased half-life, better absorption, and lower metabolism . Similar compounds include:

Curcumin: The parent compound with well-documented anti-inflammatory and anti-cancer properties.

1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione: Another curcumin analogue with similar biological activities.

1,5-Diaryl-penta-1,4-dien-3-ones: A class of compounds with structural similarities and potential pharmacological applications.

Biologische Aktivität

Overview

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as MS13, is a synthetic compound structurally related to curcumin. It belongs to the diarylpentanoid family and has garnered attention for its potential pharmacological properties, particularly in cancer treatment. This compound exhibits notable biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 63644-68-8

- Molecular Weight : 312.365 g/mol

This compound features two hydroxy-phenyl groups attached to a penta-1,4-diene backbone, which contributes to its unique biological activities compared to other similar compounds like curcumin.

This compound primarily targets human colon cancer cells (SW480 and SW620). The compound's mechanism of action involves:

- Inhibition of Cell Proliferation : It significantly reduces the growth of cancer cells by interfering with their proliferation pathways.

- Induction of Apoptosis : MS13 promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Biochemical Pathways

The compound affects several biochemical pathways:

- Increases caspase-3 activity, a key enzyme in the apoptotic pathway.

- Decreases levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.

Cytotoxicity and Anti-Cancer Effects

Research indicates that this compound exhibits higher cytotoxicity against colon cancer cell lines compared to curcumin. The following table summarizes the effects observed in various studies:

| Cell Line | Concentration (µM) | Apoptotic Activity (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|---|

| SW480 | 7.5 | 46% at 48h | 3-fold at 48h |

| SW480 | 15 | 79% at 72h | 4-fold at 72h |

| SW620 | 5.7 | Increased early apoptosis | 5-fold at 24h |

| SW620 | 11.4 | Increased late apoptosis | 8-fold at 24h |

These results demonstrate a dose-dependent increase in apoptotic activity over time, highlighting the compound's effectiveness in inducing cell death in cancerous cells.

Case Studies

A study focused on the effects of MS13 on colon cancer cells with KRAS and p53 mutations showed promising results. The compound was able to:

- Induce significant apoptosis in both primary (SW480) and metastatic (SW620) colon cancer cells.

- Exhibit a greater anti-proliferative effect compared to curcumin at various time points (24h, 48h, and 72h).

In particular:

- At a concentration of 15 µM , MS13 treatment resulted in approximately 79% apoptotic cells after 72 hours in SW480 cells.

- The necrotic cell population remained low (<11%), indicating that MS13 selectively induces apoptosis rather than necrosis.

Pharmacokinetics

Compared to curcumin, MS13 shows improved pharmacokinetic properties:

- Increased Half-Life : Longer duration of action in vivo.

- Better Absorption : Enhanced bioavailability allows for more effective therapeutic concentrations.

- Low Metabolism : Reduced breakdown leads to sustained activity.

Comparison with Similar Compounds

The following table compares MS13 with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Curcumin | Diarylheptanoid with phenolic structures | Extensive anti-inflammatory effects |

| Resveratrol | Stilbene derivative | Notable cardiovascular benefits |

| 1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene | Similar biological activities | Structural modifications lead to distinct actions |

MS13's specific arrangement of hydroxy groups and penta-diene configuration may confer unique biological activities not observed in other compounds.

Eigenschaften

IUPAC Name |

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITXMZDWYBZLK-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.